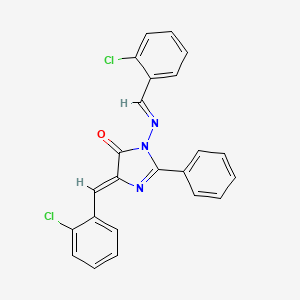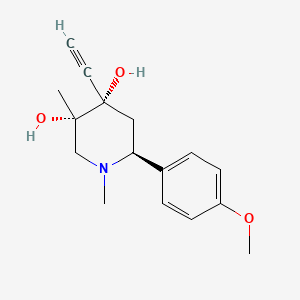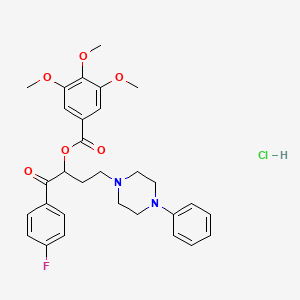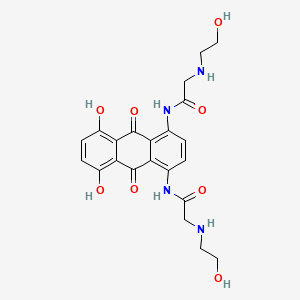
9WG8Qcl8J7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9WG8Qcl8J7, also known as MRL-1237, is a chemical substance with the molecular formula C19H15FN4.ClH. It is an achiral molecule with a molecular weight of 354.809. This compound has been identified with the Unique Ingredient Identifier (UNII) code this compound by the Food and Drug Administration (FDA) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9WG8Qcl8J7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic amines and fluorinated aromatic compounds.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, nitration, and reduction, to introduce the desired functional groups.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to link the different fragments together.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to produce the core structure and intermediates.
Purification: The intermediates and final product are purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
9WG8Qcl8J7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
9WG8Qcl8J7 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9WG8Qcl8J7 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
MRL-1238: A structurally similar compound with slight variations in functional groups.
MRL-1239: Another analog with different substituents on the aromatic rings.
Uniqueness
9WG8Qcl8J7 is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
特性
CAS番号 |
276704-21-3 |
|---|---|
分子式 |
C19H16ClFN4 |
分子量 |
354.8 g/mol |
IUPAC名 |
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C19H15FN4.ClH/c20-14-5-7-16(8-6-14)24-18-4-2-1-3-17(18)22-19(24)13-23-11-9-15(21)10-12-23;/h1-12,21H,13H2;1H |
InChIキー |
OQLKNESERKFJAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)CN4C=CC(=N)C=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
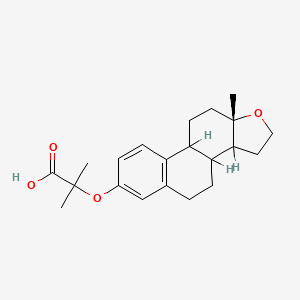
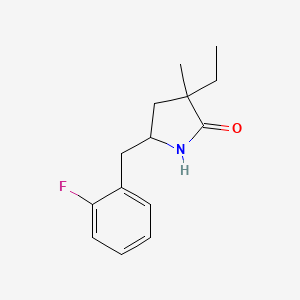
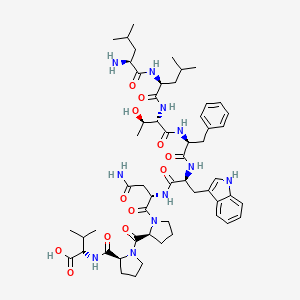
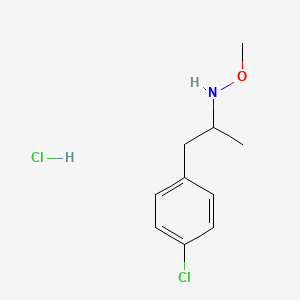
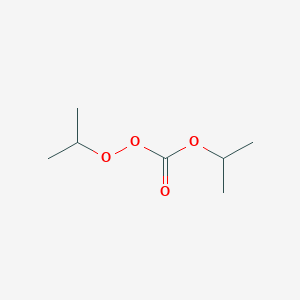
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)


